molecular formula C19H24O4 B1247805 Zaluzanin C isobutyrate

Zaluzanin C isobutyrate

Cat. No.: B1247805
M. Wt: 316.4 g/mol
InChI Key: AKXLMIWFRPOECM-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zaluzanin C isobutyrate (C 19 H 24 O 4 ) is a synthetic derivative of the natural sesquiterpene lactone, Zaluzanin C, belonging to the guaianolide class of compounds . This compound is characterized by a gamma-lactone fused to a guaiane skeleton, forming a 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one core structure esterified with an isobutyrate group . Researchers value sesquiterpene lactones like Zaluzanin C for their diverse biological activities, which include anti-inflammatory, antitumor, and antibacterial properties . The parent compound, Zaluzanin C, has a demonstrated mechanism of action as an inhibitor of protein synthesis in eukaryotes, specifically by blocking the enzymic translocation of peptidyl-tRNA . Furthermore, a 2023 study has shown that Zaluzanin C can alleviate inflammation and lipid accumulation in models of non-alcoholic fatty liver disease (NAFLD) by regulating mitochondrial reactive oxygen species (mtROS) . In Kupffer cells, it inhibits LPS-induced mtROS production and subsequent NF-κB activation, reducing pro-inflammatory cytokine levels. In hepatocytes, Zaluzanin C enhances mitophagy and fatty acid oxidation, thereby improving lipid metabolism and reducing lipid accumulation . The structural modification into the isobutyrate derivative is a common strategy in medicinal chemistry to potentially enhance properties like solubility, stability, and bioavailability, making it a valuable tool for probing structure-activity relationships . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O4/c1-9(2)18(20)22-15-8-14-10(3)6-7-13-11(4)19(21)23-17(13)16(14)12(15)5/h9,13-17H,3-8H2,1-2H3/t13-,14-,15-,16-,17-/m0/s1

InChI Key

AKXLMIWFRPOECM-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3

Canonical SMILES

CC(C)C(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3

Synonyms

zaluzanin C isobutyrate

Origin of Product

United States

Isolation, Advanced Spectroscopic Characterization, and Absolute Configuration Determination of Zaluzanin C Isobutyrate

Methodologies for Extraction and Primary Fractionation from Biological Matrices

The initial step in isolating Zaluzanin C isobutyrate involves the extraction from its natural plant sources, such as the roots of Cosmos pringlei. nih.govacs.org A common and effective method begins with the exhaustive maceration of the ground, air-dried plant material at room temperature. acs.org A solvent mixture, typically dichloromethane-methanol (1:1), is used to ensure the extraction of a broad spectrum of compounds, including sesquiterpene lactones. acs.orgnih.gov Following maceration, the extract is filtered and concentrated under vacuum to yield a crude residue. acs.org

This crude extract, containing a complex mixture of phytochemicals, then undergoes primary fractionation. A widely used technique for this purpose is silica (B1680970) gel column chromatography. The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. For instance, a gradient system starting with hexane-ethyl acetate (B1210297) and progressing to ethyl acetate-methanol is employed to separate the components based on their polarity. acs.org The collected fractions are monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest for further purification. acs.orgnih.gov

Advanced Chromatographic Techniques for Purification and Isolation in Research Settings

Following initial fractionation, more refined chromatographic methods are essential to isolate this compound in a pure form.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound from the enriched fractions obtained through column chromatography. nih.govnih.gov Preparative reverse-phase HPLC (RP-HPLC) is particularly effective. acs.orgnih.gov A common setup utilizes a C18 column, which is a nonpolar stationary phase. acs.orgrsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, allowing for the fine separation of closely related compounds based on their differential partitioning between the stationary and mobile phases. acs.org The compound elution is monitored using a UV detector, often set at a wavelength of 215 nm, which is suitable for detecting the chromophores present in sesquiterpene lactones. acs.org

Column and Thin-Layer Chromatography (TLC) Applications

Column chromatography, as mentioned in the primary fractionation, is also crucial in the secondary stages of purification. libretexts.org By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (solvent system), researchers can achieve significant purification of the target compound. acs.orgmagritek.com

Thin-Layer Chromatography (TLC) plays a vital supportive role throughout the isolation process. biotech-asia.orgresearchgate.net It is used to monitor the progress of the column chromatography separation by analyzing the composition of the collected fractions. acs.org TLC is also instrumental in optimizing the solvent systems for both column chromatography and HPLC, ensuring efficient separation. biotech-asia.org The spots on the TLC plates can be visualized under UV light or by using specific chemical reagents that react with the compounds to produce colored spots. biotech-asia.org

State-of-the-Art Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D NMR, e.g., ¹H, ¹³C, APT, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds like this compound. nih.govuobasrah.edu.iq

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. uobasrah.edu.iq

DEPT and APT: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the carbon skeleton.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing direct C-H one-bond connectivity. sdsu.eduresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduresearchgate.netcolumbia.edu HMBC is instrumental in connecting different fragments of the molecule, especially across quaternary carbons and heteroatoms, to assemble the complete molecular structure. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for the Zaluzanin C Moiety (Note: Specific chemical shifts for the isobutyrate group will vary but typically appear in characteristic regions)

Position δH (ppm) δC (ppm)
1 6.15 (d) 122.5
2 5.50 (d) 140.0
3 4.80 (t) 83.0
4 3.20 (m) 50.1
5 2.50 (m) 45.2
6 4.50 (t) 81.5
7 2.80 (m) 48.3
8 2.10 (m) 35.6
9 1.90 (m) 30.4
10 1.60 (s) 150.1
11 - 139.8
12 - 170.2 (C=O)
13 1.85 (s) 12.5
14 1.25 (s) 20.8

This is a representative table based on known data for Zaluzanin C and related compounds. Actual values can vary slightly based on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the precise molecular weight of this compound. mdpi.comnih.gov This high-accuracy measurement allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass. nih.gov ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight. Fragmentation analysis within the mass spectrometer can provide additional structural information by showing how the molecule breaks apart, which can corroborate the structure determined by NMR.

Table 2: HRMS Data for this compound

Ion Calculated m/z Found m/z Molecular Formula

This data indicates the sodium adduct of this compound.

The absolute configuration of this compound, which describes the 3D arrangement of its atoms, is typically determined by comparing its experimental optical rotation or circular dichroism (CD) spectra with those of known related compounds or through advanced computational methods. nih.govd-nb.infomdpi.comresearchgate.netnih.gov X-ray crystallography, when suitable crystals can be obtained, provides the most definitive determination of absolute stereochemistry. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, the IR spectrum provides key information about its characteristic structural features.

The analysis of this compound reveals distinct absorption bands that confirm the presence of its main functional groups. A strong absorption peak corresponding to the hydroxyl (-OH) group stretch is expected. The carbonyl (C=O) stretches are particularly informative. The presence of an α,β-unsaturated γ-lactone and an isobutyrate ester group would result in characteristic strong absorption bands in the carbonyl region of the spectrum, typically between 1780 and 1735 cm⁻¹. spectroscopyonline.com Specifically, the C=O stretch of the γ-lactone is anticipated around 1760 cm⁻¹, while the ester carbonyl stretch appears at a slightly lower wavenumber. Additionally, the spectrum would show peaks corresponding to C=C double bonds from the exocyclic methylene groups and the cyclopentenone ring, as well as C-O stretching vibrations. spectroscopyonline.comspectroscopyonline.com

Functional Group Expected IR Absorption Range (cm⁻¹)
Hydroxyl (O-H) Stretch3500 - 3300 (broad)
Carbonyl (C=O) Stretch (γ-lactone)~1760
Carbonyl (C=O) Stretch (isobutyrate ester)~1735
Alkene (C=C) Stretch1680 - 1640
Carbon-Oxygen (C-O) Stretch1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems, known as chromophores. msu.edu The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). academicjournals.org Molecules with larger conjugated systems tend to have absorption bands at longer wavelengths. units.it

For this compound, the key chromophores are the α,β-unsaturated γ-lactone and the α,β-unsaturated ketone within its guaianolide skeleton. These conjugated systems are responsible for its characteristic UV absorption. The π → π* electronic transitions within these systems typically result in a strong absorption band. For similar guaianolides, the λmax is often observed in the range of 200-220 nm. The presence of these chromophores gives a distinct spectral fingerprint that aids in the identification of the compound.

Chromophore Electronic Transition Expected λmax (nm)
α,β-Unsaturated γ-lactoneπ → π200 - 220
α,β-Unsaturated ketoneπ → π~210
Carbonyl (lactone, ketone)n → π*>300 (weak)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule is a critical and often challenging aspect of structural elucidation. unideb.hu Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional stereochemistry.

For complex molecules like this compound, experimental ECD spectra are compared with theoretical spectra calculated using computational methods such as time-dependent density functional theory (TDDFT). unideb.hu By comparing the experimental and calculated spectra, the absolute configuration can be assigned with a high degree of confidence. acs.org The Cotton effects observed in the ECD spectrum of this compound are directly related to the electronic transitions of its chromophores (the α,β-unsaturated lactone and ketone), and their spatial arrangement dictates the sign and intensity of these effects. This makes ECD an invaluable tool for unambiguously establishing the absolute stereochemistry of the molecule. researchgate.net

X-ray Crystallography for Definitive Structural and Stereochemical Analysis

X-ray crystallography is considered the gold standard for determining the complete three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. spark904.nl This powerful analytical method involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a detailed model of the electron density, which translates into the precise arrangement of atoms in the crystal lattice. aps.org

This technique provides unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers within the molecule. nih.gov While spectroscopic data from NMR, IR, and MS can be used to piece together a structure, X-ray analysis provides definitive confirmation. For the parent compound, zaluzanin C, its structure and that of related sesquiterpene lactones have been confirmed by X-ray diffraction analysis. researchgate.net Such an analysis for this compound would yield a complete and unequivocal picture of its molecular architecture, validating the assignments made by other spectroscopic and chiroptical methods. researchgate.netescholarship.org

Parameter Information Provided by X-ray Crystallography
Connectivity Confirms the atomic connections within the molecule.
Bond Lengths & Angles Provides precise measurements of all bond lengths and angles.
Stereochemistry Unambiguously determines the relative and absolute configuration of all stereocenters.
Conformation Reveals the preferred three-dimensional shape of the molecule in the solid state.
Crystal Packing Shows how molecules are arranged in the crystal lattice.

Chemical Synthesis and Analog Design Strategies for Zaluzanin C Isobutyrate and Derivatives

Total Synthesis Approaches to Zaluzanin C Isobutyrate

The total synthesis of Zaluzanin C, the core scaffold of this compound, has been a subject of interest in the field of organic chemistry. These synthetic endeavors aim to construct the complex guaianolide skeleton from simple, commercially available starting materials. A key challenge in the synthesis of Zaluzanin C and its derivatives is the stereocontrolled formation of multiple chiral centers and the fused ring system.

One of the early total syntheses of (+)-Zaluzanin C, along with its related compounds Zaluzanin D and 3-epizaluzanin C, laid the groundwork for accessing this class of molecules. acs.orgunipa.it These routes often involve intricate multi-step sequences that feature key reactions such as cycloadditions, rearrangements, and stereoselective reductions to build the characteristic 5-7-5 fused ring system. A general strategy often involves the construction of a hydroazulenone core, followed by the annulation of the γ-lactone ring. The introduction of the α-methylene group, a common feature in many bioactive sesquiterpene lactones, is typically achieved in the later stages of the synthesis.

The final step to obtain this compound from the synthetically prepared Zaluzanin C would be a standard esterification reaction. This involves treating Zaluzanin C with isobutyric acid or an activated derivative, such as isobutyryl chloride or isobutyric anhydride (B1165640), in the presence of a suitable catalyst or coupling agent to form the isobutyrate ester at the C8 hydroxyl group.

Semisynthesis from Precursor Natural Products

Given the complexity and length of total synthesis campaigns, a more practical and common approach to obtain this compound and its analogs is through semisynthesis. This strategy leverages the natural abundance of closely related precursor compounds. Zaluzanin C itself is a natural product that can be isolated from various plant species, particularly from the Asteraceae family, such as those of the genus Vernonia and Ainsliaea. mdpi.comup.ac.za

The semisynthetic conversion of Zaluzanin C to this compound is a straightforward chemical transformation:

Isolation : Zaluzanin C is first extracted from the plant source (e.g., leaves of Vernonia arborea) and purified using chromatographic techniques. researchgate.net

Esterification : The isolated Zaluzanin C is then subjected to an esterification reaction at its secondary hydroxyl group. This is typically achieved by reacting Zaluzanin C with isobutyryl chloride or isobutyric anhydride in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acid byproduct and catalyze the reaction.

This semisynthetic route is highly efficient as it utilizes a structurally advanced and naturally available starting material, bypassing the numerous steps required for the de novo construction of the guaianolide core.

Rational Design and Synthesis of this compound Analogs

The rational design and synthesis of analogs aim to explore the structure-activity relationships (SAR) of this compound, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. A key structural feature of many guaianolide lactones, including Zaluzanin C, is the α-methylene-γ-lactone moiety. This group is a Michael acceptor and is often crucial for the biological activity of these compounds, as it can react with biological nucleophiles like cysteine residues in proteins. researchgate.net

Researchers have synthesized diverse analogs by modifying this reactive site. For instance, various Michael adducts of Zaluzanin C have been prepared by reacting it with different amines. researchgate.net This aza-Michael addition reaction transforms the exocyclic double bond, leading to new β-amino lactone derivatives. These modifications can alter the compound's solubility and its interaction with biological targets. researchgate.net

Another strategy involves Heck arylation reactions. Using catalysts like palladium, aryl groups can be attached to the exocyclic double bond of the lactone ring. This approach has been used to create a series of arylated analogs of Zaluzanin C, introducing significant structural diversity and allowing for the exploration of how bulky aromatic substituents influence biological activity. researchgate.netgoogle.co.kr Beyond the lactone ring, the hydroxyl group offers a handle for modifications, such as the synthesis of various ester derivatives, including the titular isobutyrate.

Computational Chemistry in Synthetic Planning and Conformational Analysis

Modern synthetic chemistry increasingly relies on computational tools to address complex challenges. rsc.org For a molecule like this compound, computational chemistry plays a dual role: aiding in the strategic planning of its synthesis and providing insight into its three-dimensional structure.

Synthetic Planning: Computer-Aided Synthesis Planning (CASP) tools can assist in devising retrosynthetic pathways for complex natural products. nih.govchemrxiv.org These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose disconnections and identify potential starting materials. journalspress.comfrontiersin.org For a target like Zaluzanin C, a computational approach could help identify efficient routes by analyzing bond disconnections, evaluating the strategic value of potential intermediates, and avoiding synthetic dead ends. This allows chemists to explore a wider range of synthetic strategies beyond those immediately obvious from traditional analysis. nih.gov

Structure Activity Relationship Sar Studies of Zaluzanin C Isobutyrate and Its Analogs

Design Principles for SAR Investigations

The design of structure-activity relationship (SAR) studies for Zaluzanin C isobutyrate and its analogs is rooted in the broader principles established for sesquiterpene lactones (SLs). The primary goal is to identify which parts of the molecule, or pharmacophores, are responsible for its biological activity and to understand how modifications to these sites affect potency and selectivity.

Key design principles involve:

Modification of Reactive Moieties: A central feature of many biologically active SLs is the presence of electrophilic sites, such as the α,β-unsaturated carbonyl group within the γ-lactone ring. mdpi.com SAR investigations are often designed to modify this reactive center, for instance, through Michael addition reactions, to understand its necessity for the compound's mechanism of action. core.ac.ukresearchgate.net

Variation of Functional Groups: The core skeleton of Zaluzanin C features hydroxyl and ester groups. SAR studies systematically alter these functionalities, for example, by changing the ester group (like the isobutyrate), oxidizing hydroxyls to ketones, or introducing new groups at various positions. mdpi.comcore.ac.uk These modifications can impact properties like lipophilicity, which affects the ability to cross cell membranes, and the potential for hydrogen bonding with target proteins. nih.govcsic.es

Prodrug Approach: To improve properties like solubility or selectivity, a prodrug strategy may be employed. This can involve adding a group, such as an amine, to the α-methylene-γ-lactone moiety. The goal is to create a derivative with enhanced pharmacokinetic properties that may reduce nonspecific binding to biological thiols. researchgate.net

Elucidation of Structural Features Critical for Biological Activity

The biological activity of this compound and related sesquiterpene lactones is not attributed to a single feature but rather to a combination of structural elements.

The α-Methylene-γ-lactone Moiety: The most consistently cited feature for the bioactivity of SLs is the α-methylene-γ-lactone group (an α,β-unsaturated γ-lactone). encyclopedia.pubroyalsocietypublishing.org This group acts as a potent electrophile (Michael acceptor) and can form covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes. mdpi.comcore.ac.ukroyalsocietypublishing.org This alkylation can lead to the inhibition of protein function, which is believed to be a primary mechanism for the cytotoxic and anti-inflammatory effects of these compounds. researchgate.netroyalsocietypublishing.org The reactivity of this group is considered fundamental to the biological activity. csic.es

Additional α,β-Unsaturated Carbonyls: The presence of other reactive enone systems, such as an α,β-unsaturated cyclopentenone ring, can enhance biological activity. encyclopedia.pub The number of these alkylating sites within a molecule often correlates with its potency. researchgate.net

Functional Group Substitution: The type and position of other functional groups are significant. For example, studies on various SLs have shown that the presence of hydroxyl groups can sometimes diminish potency. nih.gov Conversely, specific ester groups can modulate activity. In a study comparing Zaluzanin C and Zaluzanin D, the presence of a hydroxyl group at the C-4 position in Zaluzanin D was linked to its cytotoxic activity against the MCF7 breast cancer cell line, an activity that was absent in Zaluzanin C. researchgate.net

Impact of Chemical Modifications on Specific Biological Responses

The modification of the Zaluzanin C scaffold has led to the creation of several analogs with distinct biological profiles. These studies highlight how subtle changes in chemical structure can lead to significant differences in activity.

For instance, Zaluzanin D, which differs from Zaluzanin C by the presence of a C-4 hydroxyl group, exhibits cytotoxicity against the MCF7 human breast cancer cell line, whereas Zaluzanin C is inactive in this assay. researchgate.net This demonstrates the critical role of substitution at this position. Further modifications to Zaluzanin D, such as the synthesis of Michael adducts by reacting it with various amines, have produced derivatives with even greater anticancer activity. researchgate.net Heck arylation has also been used to create analogs with antiproliferative effects. researchgate.net

Another important analog is dehydrozaluzanin C, which contains an additional double bond, creating an enone system in the seven-membered ring. This compound has demonstrated significant in vitro activity against multiple strains of Leishmania and Trypanosoma cruzi. wiley.com

The following table summarizes the reported biological activities of Zaluzanin C and some of its key analogs.

CompoundStructural Modification from Zaluzanin CBiological ActivityCell Line/OrganismFindingCitation
Zaluzanin C -CytotoxicityA549, SK-OV-3, SK-MEL-2, XF498, HCT15Active with ED₅₀ values as low as 0.36 µg/mL. mdpi.com
Zaluzanin C -Anti-adipogenesis3T3-L1 preadipocytesInhibited lipid accumulation and expression of PPARγ. jomes.org
Zaluzanin C -CytotoxicityMCF7Inactive. researchgate.net
Zaluzanin D Addition of C-4 hydroxyl groupCytotoxicityMCF7, MDA-MB-231Active with IC₅₀ values of 53.7 µM and 34.17 µM, respectively. researchgate.net
Dehydrozaluzanin C Introduction of C-2/C-3 double bondAntiprotozoalLeishmania spp., Trypanosoma cruziActive with IC₉₀ between 2.5 and 50 µg/mL. wiley.com
Glucozaluzanin C Glycoside at C-3 hydroxylCytotoxicityA549, SK-OV-3, SK-MEL-2, XF498, HCT15Active with ED₅₀ as low as 0.40 µg/mL. mdpi.com
Michael Adducts of Zaluzanin D Addition of amines at C-13CytotoxicityMCF7, MDA-MB-231Some analogs showed enhanced activity compared to parent Zaluzanin D. researchgate.netresearchgate.net
Heck Analogs of Zaluzanin D Addition of aryl groups at C-13CytotoxicityMCF7Phenyl and nitro-substituted phenyl analogs showed good activity. researchgate.net

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of compounds like this compound, offering insights that are difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For sesquiterpene lactones, QSAR models have been successfully developed to predict activities such as antitrypanosomal, anti-inflammatory, and anticancer effects. nih.govmdpi.com

These models use calculated molecular descriptors that quantify various physicochemical properties:

Topological and Constitutional Descriptors: These relate to the 2D structure, such as the number of double bonds, rings, and heteroatoms. nih.gov

Thermodynamic and Quantum Chemical Descriptors: These describe properties like hydrophobicity (logP), polarizability, and the energy of molecular orbitals (HOMO/LUMO), which can relate to membrane permeability and reactivity. scispace.com

3D Descriptors: These account for the molecule's shape and steric properties.

In studies of SLs, QSAR analyses have confirmed that activity is heavily dependent on the presence and position of reactive enone groups and is influenced by hydrophobicity and molecular shape. mdpi.com For example, a QSAR study on SLs as inhibitors of Myb-dependent gene expression found that α-methylene-γ-lactone groups enhance potency, while hydroxyl groups can decrease it, consistent with the need for lipophilicity to cross cell membranes. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. sci-hub.se This method is used to understand how compounds like this compound might interact with specific enzymes or receptors at an atomic level. The simulation calculates a binding score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov

Docking studies on structurally similar sesquiterpene lactones have provided valuable SAR insights:

Target Identification: Docking can screen a compound against various known protein targets to hypothesize its mechanism of action. Studies have docked SLs into the active sites of targets like cyclooxygenase (COX-1/2), Src kinase, and the programmed cell death ligand 1 (PD-L1). sci-hub.senih.gov

Binding Mode Analysis: The simulation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's binding pocket. mdpi.com

SAR Rationalization: By docking a series of analogs, researchers can correlate differences in binding energy and interactions with their observed biological activities. For example, a docking study of the pseudoguaianolide (B12085752) britannin (B600242) and its analogs with PD-L1 helped delineate preliminary structure-binding relationships and guide the design of new binders. nih.govtandfonline.com

The table below shows examples of binding energies obtained from docking studies of various sesquiterpene lactones with different protein targets, illustrating the type of data generated.

Ligand (Sesquiterpene Lactone)Protein TargetBinding Energy (kcal/mol)Key FindingCitation
PodachaeninCannabinoid Receptor 2 (CB2)-12.242Higher binding affinity than the native ligand. nih.gov
MaritimolideHuman Src Kinase-10.37Higher binding affinity than the reference inhibitor ibuprofen. sci-hub.se
BritanninPD-L1 Dimer-63.1 (ΔE)Forms a stable complex at the dimer interface. nih.govtandfonline.com
ChamissonolidePD-L1 Dimer-64.8 (ΔE)Predicted to form an equally stable complex as Britannin. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, simulating the movements of atoms and molecules over time. tandfonline.com While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose and explore the conformational flexibility of both the ligand and the protein. nih.gov

For SAR studies of sesquiterpene lactones, MD simulations are used to:

Assess Complex Stability: By tracking parameters like the root-mean-square deviation (RMSD) over the simulation time (e.g., hundreds of nanoseconds), researchers can determine if the ligand remains stably bound in its predicted docking pose. nih.govresearchgate.net

Analyze Dynamic Interactions: MD simulations can reveal transient interactions, like water-bridged hydrogen bonds, and provide a time-averaged picture of the key binding interactions. sciety.org

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone. nih.govresearchgate.net For example, an MD study on podachaenin bound to the CB2 receptor calculated a binding free energy of -40.92 kcal/mol, indicating a thermodynamically stable complex. nih.gov

Together, these computational methods provide a powerful framework for understanding the SAR of this compound and its analogs, guiding the rational design of new derivatives with improved biological activity.

Investigation of Molecular and Cellular Mechanisms of Action of Zaluzanin C Isobutyrate in Pre Clinical Research Models

Target Identification and Validation Methodologies

The identification of molecular targets for Zaluzanin C and its derivatives has been achieved through a combination of activity-based screening and molecular biology techniques. Initial studies on Zaluzanin C identified its primary mode of action as the inhibition of protein synthesis. mdpi.com This was determined using in vitro protein synthesis assays with HeLa cells, where the compound preferentially inhibited protein synthesis over DNA and RNA synthesis. mdpi.com Further investigation in resolved model systems pinpointed the specific blockade of the enzymic translocation of peptidyl-tRNA. mdpi.com

For the compound's anti-inflammatory effects, target validation has relied on a suite of modern molecular and cellular biology methods. Western blot analysis has been employed to measure the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2). tandfonline.comnih.gov To validate these findings at the transcriptional level, researchers have utilized Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Northern blot analysis to quantify changes in mRNA expression. tandfonline.com Furthermore, the specific impact on transcription factor activity, such as Nuclear Factor-kappa B (NF-κB), has been validated using electrophoretic mobility shift assays (EMSA), which directly assess the DNA-binding capacity of the transcription factor. tandfonline.com These methodologies have been crucial in confirming that Zaluzanin C's anti-inflammatory properties stem from its ability to modulate specific signaling cascades.

Modulation of Intracellular Signaling Pathways

Zaluzanin C isobutyrate and its parent compound, Zaluzanin C, exert their biological effects by intervening in several critical intracellular signaling pathways.

Regulation of Protein Kinase Activities (e.g., GSK-3β, COX-1, COX-2)

Research has specifically highlighted the compound's influence on cyclooxygenase (COX) enzymes, which are key kinases in the inflammatory response.

Glycogen Synthase Kinase-3β (GSK-3β): To date, specific studies directly investigating the regulatory effect of Zaluzanin C or this compound on GSK-3β activity are not available in the reviewed literature. While GSK-3β is a known regulator of inflammatory pathways and cell survival, its direct interaction with these sesquiterpene lactones remains to be elucidated. nih.govphysiology.org

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Zaluzanin C has been shown to be a potent regulator of COX-2. tandfonline.comnih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Zaluzanin C significantly inhibited the expression of COX-2 at both the protein and mRNA levels. tandfonline.comnih.gov This leads to a downstream reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. tandfonline.comnih.gov One study demonstrated that Zaluzanin C at a concentration of 20 µM resulted in a 97.0% inhibition of COX-2 gene expression. nih.gov Notably, a related compound, glucozaluzanin C, showed selective inhibitory activity against COX-2 with no effect on the constitutively expressed COX-1 isoform, suggesting that Zaluzanin C and its derivatives may act as selective COX-2 inhibitors. wiley.com

Transcription Factor Regulation (e.g., NF-κB, NLRP3-inflammasome)

A primary mechanism for the anti-inflammatory effects of Zaluzanin C is its modulation of key transcription factors that control the expression of pro-inflammatory genes.

Nuclear Factor-κB (NF-κB): Multiple studies have confirmed that Zaluzanin C is an effective inhibitor of the NF-κB signaling pathway. tandfonline.comnih.govmedchemexpress.com Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB. tandfonline.comnih.gov This action blocks the nuclear translocation of the active NF-κB complex, thereby preventing it from binding to DNA and initiating the transcription of target genes like iNOS and COX-2. tandfonline.comnih.govnih.gov This inhibitory effect on NF-κB is reportedly mediated through the suppression of mitochondrial reactive oxygen species (mtROS) production. mdpi.com

NLRP3-inflammasome: Zaluzanin C has been identified as an inhibitor of the NLRP3 inflammasome. mdpi.com The mechanism involves the inhibition of lactate (B86563) dehydrogenase (LDH) release, which is an indicator of inflammasome-mediated pyroptotic cell death. mdpi.com By blocking the activation of the NLRP3 inflammasome, Zaluzanin C prevents the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the activation of Caspase-1. wiley.commdpi.com The α-methylene-γ-butyrolactone structure present in Zaluzanin C is thought to be crucial for this inhibitory activity. mdpi.com

Mechanisms of Cell Cycle Progression Modulation

While direct studies on this compound are limited, evidence from its parent compound and close derivatives indicates an ability to modulate cell cycle progression, a key factor in its cytotoxic activity against cancer cells. semanticscholar.org An extract of Tanacetum polycephalum, in which the major active compound was identified as 8β-hydroxy-4β,15-dihydrozaluzanin C, was shown to induce significant cell cycle arrest at the G1 phase in MCF7 breast cancer cells. mdpi.com Other sesquiterpene lactones with similar structures, such as costunolide (B1669451) and heliangin, are also known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the expression of cyclins and cyclin-dependent kinases. revmedchir.roresearchgate.netnih.gov This suggests that Zaluzanin C and its esters likely interfere with the normal progression of the cell cycle, leading to a halt in proliferation.

Induction of Apoptosis and Autophagy Pathways

Zaluzanin C and its derivatives can trigger programmed cell death pathways, contributing to their potential anti-cancer and tissue-regulating effects.

Apoptosis: The cytotoxic effects of Zaluzanin C are linked to the induction of apoptosis. semanticscholar.org Studies on extracts containing a Zaluzanin C derivative as the main component have demonstrated the induction of mitochondrial-mediated apoptosis. mdpi.com This intrinsic pathway of apoptosis involves the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases. mdpi.com Other related sesquiterpene lactones have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases-8, -9, and -3. researchgate.net

Autophagy: Zaluzanin C has been shown to enhance mitophagy, a specialized form of autophagy involving the selective degradation of mitochondria, in hepatocytes. mdpi.com This process was accompanied by an increase in the mRNA levels of genes associated with mitochondrial biosynthesis. mdpi.com The induction of autophagy can serve as a cell survival mechanism in some contexts, but can also lead to autophagic cell death, and this dual role is observed with other sesquiterpene lactones like parthenolide. revmedchir.ro

Enzyme Inhibition and Activation Studies (e.g., peptidyl-tRNA translocation)

One of the most fundamental mechanisms of action identified for Zaluzanin C is its direct inhibition of a core cellular process: protein synthesis. mdpi.com It acts as a potent inhibitor of translation in eukaryotic cells. mdpi.com Detailed studies using resolved in vitro systems have demonstrated that the compound specifically targets the translocation step of protein synthesis. mdpi.com Zaluzanin C inhibits the enzymic translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome. mdpi.com By blocking this crucial step, it effectively halts the elongation of the polypeptide chain, leading to a cessation of protein production and ultimately contributing to its cytotoxic effects. mdpi.com

Interactive Data Tables

Table 1: Modulation of Intracellular Signaling Pathways by Zaluzanin C

Target Pathway/Molecule Research Model Observed Effect Reference(s)
Protein Kinases
COX-2 RAW 264.7 Macrophages ↓ Protein & mRNA Expression tandfonline.com, nih.gov
COX-2 In vitro gene expression assay ↓ Gene Expression (97% inhibition) nih.gov
Transcription Factors
NF-κB RAW 264.7 Macrophages ↓ Activation (Inhibited IκB degradation) tandfonline.com, nih.gov
NF-κB Kupffer Cells ↓ Activity (via mtROS inhibition) mdpi.com
NLRP3 Inflammasome In vitro assay ↓ Activity (Inhibited LDH release) mdpi.com
Cell Fate Pathways
Cell Cycle MCF7 Cells (derivative) G1 Phase Arrest mdpi.com
Mitophagy (Autophagy) Hepatocytes ↑ Enhanced Mitophagy mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
8β-hydroxy-4β,15-dihydrozaluzanin C
Caspase-1
Costunolide
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
Cytochrome c
Dehydrocostus lactone
Glucozaluzanin C
Glycogen Synthase Kinase-3β (GSK-3β)
Heliangin
Inducible nitric oxide synthase (iNOS)
Interleukin-1β (IL-1β)
Parthenolide
Prostaglandin E2 (PGE2)
Zaluzanin C

Protein-Ligand Interaction Studies and Binding Affinity Assessments

Protein-ligand interaction studies are fundamental to understanding the mechanism of action of a bioactive compound. mdpi.com These studies, often conducted using computational methods like molecular docking, predict how a small molecule (ligand), such as Zaluzanin C, might bind to a specific protein target. mdpi.commdpi.com The stability and strength of this interaction are quantified by parameters like binding energy, where a more negative value typically indicates a stronger and more stable interaction. mdpi.comjmbfs.org

In the context of cancer research, in silico molecular docking studies have been employed to investigate the interaction of Zaluzanin C with key proteins involved in oncogenic signaling pathways. One such study performed a molecular docking assessment of Zaluzanin C against several proteins implicated in cancer development. univ-ghardaia.dz

The investigation revealed that Zaluzanin C demonstrates notable binding affinity for the BRAF protein, a serine/threonine-protein kinase that plays a critical role in regulating the MAP kinase/ERKs signaling pathway. The docking simulation predicted that Zaluzanin C fits within the binding pocket of the BRAF protein. univ-ghardaia.dz This interaction is stabilized by the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding site. univ-ghardaia.dz

Similarly, the study explored the interaction of Zaluzanin C with the NRAS protein, a member of the Ras family of small GTPases. The results indicated that Zaluzanin C also resides within the binding pocket of NRAS. univ-ghardaia.dz The specific amino acid residues involved in these interactions are crucial for the stability of the protein-ligand complex.

Table 1: Predicted Protein-Ligand Interactions for Zaluzanin C

Target Protein Interacting Amino Acid Residues Reference
BRAF ILE463 univ-ghardaia.dz

It is important to note that these in silico findings represent theoretical predictions and require experimental validation through biophysical assays to confirm the binding affinity and functional consequences of these interactions. mdpi.comrsc.org

Beyond docking studies, earlier research identified that Zaluzanin C acts as an inhibitor of protein synthesis in eukaryotic cells. nih.gov Specifically, it was found to block the enzymic translocation of peptidyl-tRNA, a crucial step in the elongation phase of translation. nih.gov This indicates a direct or indirect interaction with components of the ribosomal machinery.

Biological Activities of Zaluzanin C Isobutyrate in in Vitro and in Vivo Pre Clinical Models

Anti-infective Research in Microbial and Parasitic Models

Antifungal Activities against Phytopathogenic and Human Fungi

Based on a comprehensive review of available scientific literature, there are no published studies investigating the specific antifungal activities of Zaluzanin C isobutyrate against either phytopathogenic or human fungi. While the broader class of sesquiterpene lactones has been a subject of interest for antimicrobial properties, research focusing solely on this particular compound is not available.

Table 7.3.1: Antifungal Activity of this compound

Fungal Species Type Activity Metric (e.g., MIC) Result Reference
N/A Phytopathogenic Not Applicable No data available N/A
N/A Human Fungi Not Applicable No data available N/A

MIC: Minimum Inhibitory Concentration

Antibacterial and Antiviral Activity Assessments

An extensive search of scientific databases reveals a lack of specific research on the antibacterial and antiviral properties of this compound. Consequently, there is no available data from in vitro or in vivo pre-clinical models to report.

Table 7.3.2: Antibacterial and Antiviral Activity of this compound

Target Organism Type Activity Metric (e.g., IC₅₀) Result Reference
N/A Bacteria Not Applicable No data available N/A
N/A Virus Not Applicable No data available N/A

IC₅₀: Half-maximal Inhibitory Concentration

Antiparasitic Investigations

There is currently no scientific literature available that details investigations into the antiparasitic activities of this compound. Studies on its effects against parasitic organisms in cellular or animal models have not been published.

Table 7.3.3: Antiparasitic Activity of this compound

Parasite Species Model Activity Metric Result Reference

Neurobiological Research in Cellular and Animal Models

A review of existing scientific research indicates that this compound has not been the subject of neurobiological studies. There are no published reports on its effects or mechanisms of action within cellular or animal models related to the nervous system.

Allelopathic Studies in Plant Biology Research

This compound was identified as a new natural compound during the activity-directed fractionation of a phytotoxic extract from the roots of Cosmos pringlei mdpi.comresearchgate.net. The plant, native to Mexico, is known locally as “bavisa,” and its roots are used in traditional medicine researchgate.net.

The crude extract from Cosmos pringlei demonstrated significant phytotoxic activity in a Petri dish bioassay against seedlings of Amaranthus hypochondriacus and Echinochloa crusgalli researchgate.net. This finding prompted further investigation to isolate the active principles, which led to the characterization of this compound among other compounds mdpi.comresearchgate.net.

Table 7.5.1: Allelopathic and Phytotoxic Context of this compound

Source Organism Bioassay Target Effect of Source Extract Finding related to this compound Reference
Cosmos pringlei Amaranthus hypochondriacus Inhibition of seedling growth (IC₅₀ = 36.7 µg/mL) Isolated as a constituent of the phytotoxic extract. researchgate.net

Analytical Methodologies for Zaluzanin C Isobutyrate Quantification and Purity Assessment in Research

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods are essential for separating individual components from complex mixtures, making them indispensable for the quantitative analysis of Zaluzanin C isobutyrate in research samples like plant extracts. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of sesquiterpene lactones due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. nih.gov

A typical analytical approach for this compound involves Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. This setup is highly effective for separating sesquiterpene lactones and their esters. nih.gov While specific validated methods for this compound are not widely published, reliable quantification can be achieved by adapting established methods for similar guaianolide structures. nih.govresearchgate.net

The method generally employs a C18 column, which provides excellent separation for moderately nonpolar compounds like sesquiterpene lactones. nih.govscispace.com A gradient elution system, typically using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used to effectively resolve the analyte from other matrix components. akjournals.commdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector. The α,β-unsaturated γ-lactone moiety, a common feature in many sesquiterpene lactones, provides a chromophore that allows for UV detection, typically in the range of 205-225 nm. scispace.com

For quantitative analysis, a calibration curve is established using a purified and authenticated standard of this compound. semanticscholar.org The method's performance is validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable. scispace.comakjournals.com

Table 1: Representative HPLC Parameters for the Analysis of Guaianolide Sesquiterpene Lactones

ParameterTypical SpecificationReference
Chromatographic System High-Performance Liquid Chromatography (HPLC) nih.gov
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase Gradient of Acetonitrile and Water akjournals.commdpi.com
Flow Rate 0.7 - 1.0 mL/min mdpi.comnih.gov
Detection UV/DAD at 210-225 nm scispace.comnih.gov
Column Temperature 30-40 °C scispace.commdpi.com
Injection Volume 5 - 20 µL researchgate.netmdpi.com

Spectroscopic Methods for Detection and Purity Verification

Following isolation and alongside chromatographic analysis, spectroscopic methods are employed for the definitive structural identification and purity assessment of this compound. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to identify the complete carbon skeleton and the placement of protons and functional groups. researchgate.net The structure of this compound was originally established using such spectral methods. researchgate.net

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the isobutyrate moiety—typically a doublet for the two methyl groups and a septet for the methine proton—in addition to the signals corresponding to the Zaluzanin C core, including those for the exocyclic methylene (B1212753) groups. researchgate.netchemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl and alkyl carbons of the isobutyrate group, alongside the 15 carbon signals of the Zaluzanin C framework. researchgate.netchemicalbook.com

Furthermore, NMR is an excellent method for assessing purity. Quantitative NMR (qNMR) can determine the purity of a sample, sometimes without the need for a specific reference standard of the same compound. unipa.it The presence of impurity signals in the NMR spectrum can alert researchers to contamination that may not be apparent by other methods.

Table 2: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

Assignment¹H NMR (ppm)¹³C NMR (ppm)Comments
Zaluzanin C Core VariableVariableSignals characteristic of the guaianolide skeleton, including exocyclic methylenes (C-13, C-14). researchgate.net
Isobutyrate CH ~2.5 (septet)~34.0Proton signal split by 6 neighboring methyl protons. chemicalbook.comchegg.com
Isobutyrate 2xCH₃ ~1.2 (doublet)~19.0Two equivalent methyl groups split by the CH proton. chemicalbook.comchegg.com
Isobutyrate C=O -~176.0Characteristic chemical shift for an ester carbonyl carbon. chemicalbook.com
H-8 ~4.8-5.2~75-80Proton at the carbon bearing the isobutyrate ester, shifted downfield. orientjchem.org

Future Research Directions and Translational Opportunities in Academic Research

Elucidation of Novel Biological Targets and Polypharmacology

While preliminary studies have highlighted some biological effects of Zaluzanin C isobutyrate and related compounds, a comprehensive understanding of its molecular targets remains largely unexplored. Future research should focus on identifying the specific proteins, enzymes, and signaling pathways with which it interacts.

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical area of investigation. nih.govnih.govtcmsp-e.com This is particularly relevant for natural products like sesquiterpene lactones, which often exhibit a broad range of biological activities. researchgate.net Investigating the polypharmacological profile of this compound could reveal synergistic effects or novel therapeutic applications. tcmsp-e.com For instance, related sesquiterpene lactones have shown the ability to modulate multiple pathways involved in inflammation and cancer. unipa.itwiley-vch.de A systems pharmacology approach, which integrates experimental data with computational modeling, can be instrumental in mapping the complex interactions of this compound within biological networks. nih.govtcmsp-e.com Understanding these multi-target interactions is crucial for both predicting therapeutic efficacy and identifying potential off-target effects.

Exploration of Synthetic Accessibility and Sustainable Production Methods

The natural abundance of this compound can be low, making its isolation from plant sources for extensive research challenging. acs.org Therefore, the development of efficient and scalable synthetic or semi-synthetic methods is a high priority. researchgate.net

Future research should explore various synthetic strategies, such as:

Total Synthesis: Devising a complete synthetic route to this compound would not only provide a reliable source of the compound but also allow for the creation of structural analogs for structure-activity relationship (SAR) studies.

Semi-synthesis: Utilizing more abundant natural precursors to synthesize this compound could offer a more practical and cost-effective approach. acs.org

Biocatalysis: Employing enzymes or microbial systems for specific synthetic steps could lead to more sustainable and environmentally friendly production methods. researchgate.net

These synthetic endeavors will be crucial for producing the quantities of this compound needed for in-depth biological evaluation and preclinical studies.

Development of Advanced In Vitro and In Vivo Research Models for Mechanism Discovery

To fully elucidate the biological mechanisms of this compound, sophisticated research models are required. Moving beyond simple cell-based assays, future studies should incorporate more complex and physiologically relevant systems.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the in vivo environment and can provide better insights into the effects of this compound on cell-cell interactions and tissue architecture.

Co-culture Systems: Studying the compound's effects on multiple cell types simultaneously (e.g., cancer cells and immune cells) can reveal important aspects of its mechanism of action.

In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): These models can be used to investigate the role of specific genes and pathways in the response to this compound.

Xenograft and Patient-Derived Xenograft (PDX) Models: These are valuable for evaluating the anti-tumor activity of the compound in a more clinically relevant setting.

The use of these advanced models will be instrumental in understanding the intricate biological processes modulated by this compound. researchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Biological Effects

Omics technologies offer a powerful, unbiased approach to understanding the global biological effects of a compound. mdpi.comisaaa.org Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to this compound.

Omics TechnologyApplication for this compound ResearchPotential Insights
Proteomics Identify changes in protein expression and post-translational modifications in response to treatment. isaaa.orgUncover novel protein targets and signaling pathways affected by the compound. researchgate.net
Metabolomics Analyze alterations in the cellular metabolome following exposure to the compound. isaaa.orgReveal metabolic pathways that are modulated and identify biomarkers of response. researchgate.net
Transcriptomics Measure changes in gene expression to understand the genetic and epigenetic impact.Identify gene networks and regulatory elements that are influenced by the compound. teknoscienze.com

Multi-omics data integration, facilitated by bioinformatics and systems biology tools, will be key to constructing a holistic model of this compound's mechanism of action and identifying potential biomarkers for its activity. mdpi.comteknoscienze.comnih.gov

Chemoinformatic and Artificial Intelligence Applications for Analog Discovery and Prediction of Activity

Chemoinformatics and artificial intelligence (AI) are transforming drug discovery and development. nih.govnih.gov These computational tools can be leveraged to accelerate research on this compound.

Key Applications:

Analog Discovery: AI algorithms can analyze the structure of this compound and predict novel analogs with potentially improved activity or properties. nih.govresearchgate.net This can guide synthetic efforts and expand the chemical space for investigation.

Activity Prediction: Machine learning models can be trained on existing data for sesquiterpene lactones to predict the biological activities of new analogs. nih.govresearchgate.net This can help prioritize which compounds to synthesize and test.

QSAR (Quantitative Structure-Activity Relationship) Studies: Chemoinformatic methods can be used to build QSAR models that relate the chemical structure of this compound and its analogs to their biological activity. nih.gov This can provide valuable insights into the key structural features required for its effects.

Target Prediction: Computational tools can be used to screen large databases of protein structures to identify potential biological targets for this compound, complementing experimental approaches. science.gov

The synergy between computational and experimental approaches will be crucial for efficiently exploring the therapeutic potential of this compound and its derivatives. researchgate.net

Q & A

Q. What is the standard experimental model for studying Zaluzanin C isobutyrate’s anti-adipogenic effects?

The 3T3-L1 murine preadipocyte cell line is the primary in vitro model. Differentiation is induced using a cocktail containing insulin (10 μg/mL), methylisobutylxanthine (IBMX, 115 μg/mL), and dexamethasone (1 μM) over 12 days. Lipid accumulation is quantified via Oil Red O staining, while molecular targets (e.g., PPARγ, FABP4) are validated via Western blot .

Q. What are the critical biomarkers to assess this compound’s mechanism in adipogenesis?

Key biomarkers include:

  • PPARγ : A master regulator of adipogenesis. Suppression indicates inhibition of lipid droplet formation.
  • FABP4 : A downstream target of PPARγ, reflecting intracellular lipid transport.
  • C/EBPα : Regulates insulin sensitivity but is unaffected by Zaluzanin C, suggesting specificity in pathway modulation. Western blot analysis with antibodies against these proteins is essential .

Q. How are non-toxic concentrations of this compound determined for experimental use?

Cytotoxicity and proliferation assays (e.g., CytoTox 96 and CellTiter 96) are conducted over 48 hours. For 3T3-L1 cells, concentrations up to 10 μM show no cytotoxicity or inhibition of proliferation, making this the upper limit for differentiation studies .

Advanced Research Questions

Q. How to resolve contradictions in Zaluzanin C’s effects on transcriptional regulators like PPARγ vs. C/EBPα?

While Zaluzanin C suppresses PPARγ and FABP4 in a dose-dependent manner (10 μM reduces expression by ~50%), it does not inhibit C/EBPα. This suggests selective modulation of the PPARγ-FABP4 axis rather than broad adipogenic disruption. To validate, combine siRNA knockdown of PPARγ with Zaluzanin C treatment to confirm additive effects on lipid accumulation .

Q. What methodological optimizations improve reproducibility in this compound studies?

  • Timing : Administer Zaluzanin C from Day 0 of differentiation to target early transcriptional events.
  • Media Refresh : Replace differentiation media containing Zaluzanin C every 3 days to maintain compound stability.
  • Controls : Include rosiglitazone (a PPARγ agonist) to confirm assay sensitivity to PPARγ modulation .

Q. How to investigate Zaluzanin C’s dual role in adipogenesis and insulin sensitivity?

Since C/EBPα is critical for insulin sensitivity, use glucose uptake assays (e.g., 2-NBDG fluorescence) in Zaluzanin C-treated adipocytes. Despite inhibiting lipid accumulation, preserved C/EBPα expression may maintain insulin responsiveness. Pair this with qPCR to assess GLUT4 transporter expression .

Q. What experimental strategies validate Zaluzanin C’s specificity for PPARγ over other nuclear receptors?

Perform luciferase reporter assays with PPARγ, C/EBPα, and unrelated receptors (e.g., LXRα). Co-treat with Zaluzanin C and receptor-specific ligands (e.g., T0901317 for LXRα) to test cross-reactivity. Alternatively, use PPARγ knockout 3T3-L1 cells to confirm loss of Zaluzanin C’s anti-adipogenic effects .

Data Analysis & Interpretation

Q. How to statistically analyze dose-dependent effects of Zaluzanin C on lipid accumulation?

Quantify Oil Red O staining via spectrophotometry (500 nm absorbance) and normalize to total protein content. Use one-way ANOVA with post-hoc Tukey tests to compare groups. For Western blots, densitometry data should be analyzed relative to β-actin and presented as mean ± SEM across ≥3 independent experiments .

Q. What are common pitfalls in interpreting Zaluzanin C’s anti-adipogenic activity?

  • Off-target cytotoxicity : False positives arise if concentrations exceed 10 μM. Always include proliferation/cytotoxicity controls.
  • Batch variability in differentiation : Standardize serum lots and pre-qualify differentiation media efficacy using positive/negative controls.
  • Overinterpretation of C/EBPα data : Lack of effect on C/EBPα does not negate PPARγ-specific activity; confirm with pathway-focused PCR arrays .

Mechanistic & Translational Research

Q. How to explore Zaluzanin C’s potential synergy with other anti-obesity compounds?

Combine Zaluzanin C with AMPK activators (e.g., metformin) or β-adrenergic agonists (e.g., clenbuterol) in 3T3-L1 cells. Assess lipid accumulation and mitochondrial respiration (Seahorse analysis) to identify additive or synergistic effects. Transcriptomic profiling (RNA-seq) can reveal novel cross-talk pathways .

Q. What in vivo models are suitable for validating Zaluzanin C’s efficacy beyond 3T3-L1 cells?

Use high-fat diet (HFD)-induced obese mice. Administer Zaluzanin C orally (10–20 mg/kg/day) for 8 weeks. Endpoints include adipose tissue histology (H&E staining), serum lipid profiles, and PPARγ/FABP4 expression in epididymal fat via immunohistochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.